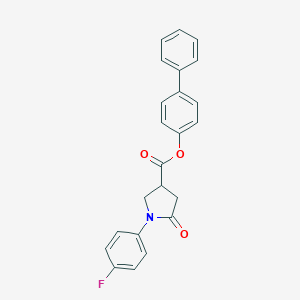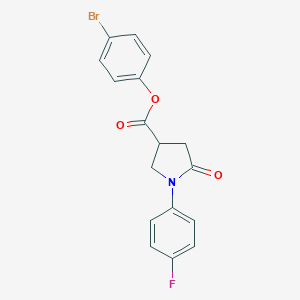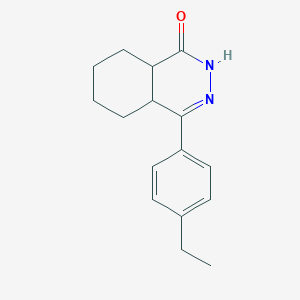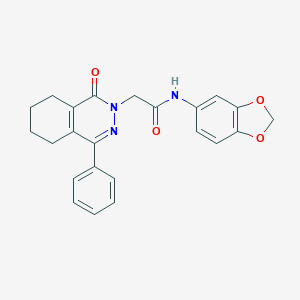
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD0705 and is a small molecule inhibitor that acts on bromodomain-containing proteins.
Mechanism of Action
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a small molecule inhibitor that targets bromodomain-containing proteins. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, which play a critical role in regulating gene expression. By inhibiting the activity of bromodomain-containing proteins, this compound can modulate gene expression and potentially be used as a therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate can inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to modulate the immune response and potentially be used as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its relative ease of synthesis and availability. This compound can be synthesized in a laboratory setting and is commercially available. However, one of the limitations of using this compound is its specificity towards bromodomain-containing proteins, which may limit its use in certain research applications.
Future Directions
There are several future directions for the research and development of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the further optimization of this compound for use as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Another potential direction is the development of more selective inhibitors that target specific bromodomain-containing proteins. Additionally, this compound could be used as a tool compound in chemical biology research to study the role of bromodomain-containing proteins in gene expression and disease.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 4-bromobenzaldehyde with 4-methylacetophenone in the presence of sodium hydroxide. The resulting product is then reacted with pyrrolidine-3-carboxylic acid to form the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a tool compound in chemical biology research.
properties
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C20H18BrNO4 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO4/c1-13-2-4-14(5-3-13)18(23)12-26-20(25)15-10-19(24)22(11-15)17-8-6-16(21)7-9-17/h2-9,15H,10-12H2,1H3 |
InChI Key |
GDTKCBGMKKIAKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)








![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)



![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)